Cas no 17187-73-4 (Podorhizol β-D-Glucopyranoside)

Podorhizol β-D-Glucopyranoside 化学的及び物理的性質
名前と識別子
-
- 2(3H)-Furanone,4-(1,3-benzodioxol-5-ylmethyl)-3-[(S)-(b-D-glucopyranosyloxy)(3,4,5-trimethoxyphenyl)methyl]dihydro-,(3S,4R)-
- (S)-[(3S,4R)-4-(1,3-benzodioxol-5-ylmethyl)-2-oxotetrahydrofuran-3-yl](3,4,5-trimethoxyphenyl)methyl beta-D-glucopyranoside
- (3S,4R)-4-(benzo[1,3]dioxol-5-ylmethyl)-3-[(S)-[(2R,3R,4S,5R,6R)-3,4,5 -trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-(3,4,5-trimeth
- (3S,4R)-4-(benzo[1,3]dioxol-5-ylmethyl)-3-[(S)-[(2R,3R,4S,5R,6R)-3,4,5 -trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-(3,4,5-trimethoxyphenyl)met hyl]oxolan-2-one
- Podorhizol β-D-Gluco
- Podorhizol β-D-Glucopyranoside
- (3S,4R)-4-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((S)-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)(3,4,5-trimethoxyphenyl)methyl)dihydrofuran-2(3H)-one
- {4-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-oxooxolan-3-yl}(3,4,5-trimethoxyphenyl)methyl hexopyranoside
- Q27103398
- (3S,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(S)-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one
- CHEBI:27901
- Podorhizol beta-D-glucoside
- DTXSID90938060
- 17187-73-4
- (3S,4R)-4-(1,3-Benzodioxol-5-ylmethyl)-3-[(S)-(ss-D-glucopyranosyloxy)(3,4,5-trimethoxyphenyl)methyl]dihydro-2(3H)-furanone; (S)-3,4,5-Trimethoxy-a-[tetrahydro-2-oxo-(R)-4-piperonyl-(S)-3-furyl]benzyl, ss-D-Glucopyranoside;
- Podorhizol beta-D-glucopyranoside
-
- インチ: InChI=1S/C28H34O13/c1-34-18-8-14(9-19(35-2)26(18)36-3)25(41-28-24(32)23(31)22(30)20(10-29)40-28)21-15(11-37-27(21)33)6-13-4-5-16-17(7-13)39-12-38-16/h4-5,7-9,15,20-25,28-32H,6,10-12H2,1-3H3
- InChIKey: IETDTZKBVWFSKR-UHFFFAOYSA-N
- ほほえんだ: OCC1OC(OC(C2C(=O)OCC2CC2C=CC3OCOC=3C=2)C2C=C(OC)C(OC)=C(OC)C=2)C(O)C(O)C1O
計算された属性
- せいみつぶんしりょう: 578.2
- どういたいしつりょう: 578.2
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 13
- 重原子数: 41
- 回転可能化学結合数: 10
- 複雑さ: 847
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 172A^2
じっけんとくせい
- 密度みつど: 1.48
- ふってん: 785.4°Cat760mmHg
- フラッシュポイント: 257.7°C
- 屈折率: 1.632
Podorhizol β-D-Glucopyranoside 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-476674-2.5 mg |
Podorhizol β-D-Glucopyranoside, |
17187-73-4 | 2.5 mg |
¥2,858.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-476674-2.5mg |
Podorhizol β-D-Glucopyranoside, |
17187-73-4 | 2.5mg |
¥2858.00 | 2023-09-05 | ||
TRC | P681025-2.5mg |
Podorhizol β-D-Glucopyranoside |
17187-73-4 | 2.5mg |
$207.00 | 2023-05-17 | ||
TRC | P681025-25mg |
Podorhizol β-D-Glucopyranoside |
17187-73-4 | 25mg |
$1642.00 | 2023-05-17 | ||
TRC | P681025-100mg |
Podorhizol β-D-Glucopyranoside |
17187-73-4 | 100mg |
$ 9200.00 | 2023-09-06 |
Podorhizol β-D-Glucopyranoside 関連文献
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
3. Book reviews
-
4. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
10. Book reviews
Podorhizol β-D-Glucopyranosideに関する追加情報
Podorhizol β-D-Glucopyranoside: A Comprehensive Overview of Its Chemical Properties and Emerging Applications
Podorhizol β-D-Glucopyranoside, with the CAS number 17187-73-4, is a naturally occurring glycoside that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, derived from the roots of the plant Arisaema consanguineum, exhibits a unique structural framework that has positioned it as a subject of extensive research. The glucopyranoside moiety, a key feature of this molecule, contributes to its remarkable biological activity, making it a promising candidate for various therapeutic applications.
The chemical structure of Podorhizol β-D-Glucopyranoside consists of a glucose unit linked to a podorhizol aglycone through a β-glycosidic bond. This configuration imparts specific physicochemical properties, including solubility and stability, which are critical factors in drug formulation and delivery. Recent advancements in spectroscopic techniques have allowed researchers to elucidate the detailed conformational dynamics of this glycoside, providing insights into its interactions with biological targets.
In recent years, Podorhizol β-D-Glucopyranoside has been studied for its potential in modulating various cellular pathways. Notably, preclinical studies have highlighted its role in anti-inflammatory and antioxidant mechanisms. The compound’s ability to inhibit key enzymes involved in the inflammatory cascade, such as COX-2 and LOX, suggests its therapeutic efficacy in conditions like arthritis and chronic inflammation. Additionally, its antioxidant properties have been linked to the neutralization of reactive oxygen species (ROS), which is crucial in preventing oxidative stress-related diseases.
The pharmacokinetic profile of Podorhizol β-D-Glucopyranoside is another area of active investigation. Studies indicate that this glycoside exhibits moderate oral bioavailability, attributed to its ability to cross the blood-brain barrier. This characteristic makes it an attractive candidate for central nervous system (CNS) therapies. Furthermore, research on its metabolic pathways has revealed that it is primarily metabolized by the cytochrome P450 enzyme system, which has implications for drug-drug interactions.
Emerging evidence also suggests that Podorhizol β-D-Glucopyranoside possesses anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines by activating intrinsic death pathways. The glucopyranoside moiety appears to play a pivotal role in this process by modulating protein-protein interactions critical for cell survival and proliferation. These findings have prompted further investigation into its potential as a chemotherapeutic adjuvant.
The synthetic chemistry of Podorhizol β-D-Glucopyranoside has been refined to enhance both yield and purity. Advances in glycosylation techniques have enabled the efficient construction of complex glycosidic linkages, opening avenues for structural analogs with improved pharmacological profiles. These synthetic strategies are not only valuable for academic research but also hold promise for industrial-scale production.
The regulatory landscape for natural products like Podorhizol β-D-Glucopyranoside is evolving, with increasing emphasis on quality control and standardization. Current guidelines require rigorous characterization of botanical extracts to ensure consistency and safety. The development of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) methods has facilitated accurate quantification and impurity profiling, thereby meeting regulatory demands.
The economic feasibility of cultivating plants yielding Podorhizol β-D-Glucopyranoside is another critical consideration. Sustainable agricultural practices are being explored to optimize yield while minimizing environmental impact. Additionally, biotechnological approaches such as cell culture and tissue engineering are being investigated as alternative sources for this valuable compound.
The future directions for research on Podorhizol β-D-Glucopyranoside include exploring its potential in combination therapies with existing drugs. Synergistic effects could enhance therapeutic outcomes while reducing side effects. Furthermore, computational modeling and artificial intelligence (AI) are being leveraged to predict novel derivatives with enhanced bioactivity.
In conclusion, Podorhizol β-D-Glucopyranoside, identified by CAS number 17187-73-4, represents a fascinating compound with diverse biological activities and therapeutic potential. Its unique chemical structure and promising pharmacological effects position it as a cornerstone in natural product research. As scientific understanding continues to evolve, this glycoside is poised to make significant contributions to pharmaceutical innovation.
17187-73-4 (Podorhizol β-D-Glucopyranoside) 関連製品
- 33419-42-0(Etoposide)
- 16481-54-2(Podophyllotoxin glucoside)
- 100007-53-2(a-Etoposide)
- 761390-58-3((R)-1-(3-Fluorophenyl)ethanamine)
- 2171461-81-5(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(1,3-thiazol-5-yl)methylcarbamoyl}propanoic acid)
- 866019-66-1(3-hydroxy-6-(hydroxymethyl)-2-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}-4H-pyran-4-one)
- 2034365-04-1(JXTAXQYXAIKITN-UHFFFAOYSA-N)
- 421590-58-1(N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide)
- 77458-36-7(1H-Pyrazol-4-ol, 1-(4-methoxyphenyl)-)
- 2172505-44-9(2-(trimethyl-1H-pyrazol-5-yl)oxyacetic acid)




